molecular formula C10H12F3N3O2 B15261160 Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B15261160
M. Wt: 263.22 g/mol
InChI Key: KOJCSDORGAXYKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine core . This method is catalyst-free and eco-friendly, providing high yields in a short reaction time .

Industrial Production Methods

Industrial production of this compound may involve scalable microwave-mediated synthesis, which offers advantages such as reduced reaction times and higher yields. The use of enaminonitriles and benzohydrazides as starting materials ensures a broad substrate scope and good functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating various signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its trifluoroethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable candidate for drug development compared to other triazole-containing compounds .

Properties

Molecular Formula

C10H12F3N3O2

Molecular Weight

263.22 g/mol

IUPAC Name

methyl 3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C10H12F3N3O2/c1-18-9(17)6-2-3-16-7(4-6)14-15-8(16)5-10(11,12)13/h6H,2-5H2,1H3

InChI Key

KOJCSDORGAXYKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN2C(=NN=C2CC(F)(F)F)C1

Origin of Product

United States

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